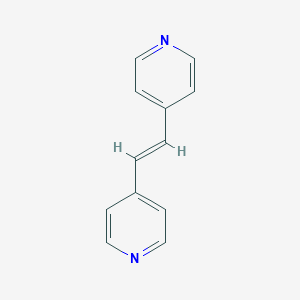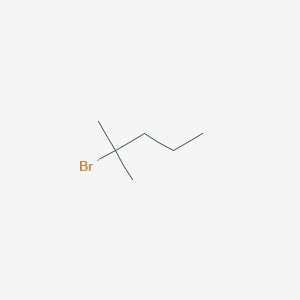
Nonafluorobutansulfonylfluorid
Übersicht
Beschreibung
. It is widely used in organic synthesis due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
Nonafluorobutanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of nonaflates, which are valuable electrophiles in palladium-catalyzed cross-coupling reactions.
Medicine: While its direct applications in medicine are limited, its role in organic synthesis makes it valuable for the development of pharmaceutical intermediates.
Wirkmechanismus
Target of Action
Nonafluorobutanesulfonyl fluoride is primarily used in the synthesis of naphthols and as a key component in domino reaction processes . It also plays a crucial role in the transformation of stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers to benzynes .
Mode of Action
This compound has a unique ability to release fluoride anions during reactions with fatty alcohols . This enables efficient fluorination processes . When reacting with fatty alcohols, Nonafluorobutanesulfonyl fluoride releases fluoride anions that attack the back of the neighboring benzoic acid salt (NfO) in a nucleophilic substitution reaction, resulting in a complete fluorination process .
Biochemical Pathways
Nonafluorobutanesulfonyl fluoride impacts biochemical pathways related to oxidative stress and lipid metabolism . Comparative studies with perfluorooctanesulfonic acid (PFOS) revealed similar dysregulated pathways .
Pharmacokinetics
It’s known that the compound can yield nt+ and lif . The presence of lithiophobic and lithiophilic groups in Nt+ facilitates the uniform deposition of Li+, while LiF contributes to forming a stable solid electrolyte interphase .
Result of Action
Nonafluorobutanesulfonyl fluoride has been associated with neurotoxicity, impacting neurobehavior and molecular mechanisms in zebrafish embryos . Despite being approximately 700 times less toxic than PFOS, it still poses neurotoxic risks .
Action Environment
Environmental factors play a significant role in the action of Nonafluorobutanesulfonyl fluoride. The compound necessitates careful handling and disposal to mitigate potential harm . It’s crucial to understand these dual aspects of Nonafluorobutanesulfonyl fluoride to maximize its benefits in organic synthesis while minimizing its environmental and health impacts .
Biochemische Analyse
Biochemical Properties
Nonafluorobutanesulfonyl fluoride exhibits excellent reactivity with phenolic hydroxyl groups . When reacting with fatty alcohols, Nonafluorobutanesulfonyl fluoride releases fluoride anions that will attack the back of the neighboring benzoic acid salt (NfO) in a nucleophilic substitution reaction, resulting in a complete fluorination process .
Cellular Effects
Nonafluorobutanesulfonyl fluoride has been associated with neurotoxicity, impacting neurobehavior and molecular mechanisms in zebrafish embryos . Comparative studies with perfluorooctanesulfonic acid (PFOS) revealed similar dysregulated pathways related to oxidative stress and lipid metabolism .
Molecular Mechanism
The molecular mechanism of Nonafluorobutanesulfonyl fluoride involves its unique ability to release fluoride anions during reactions . This characteristic enables efficient fluorination processes and makes it an excellent reagent for the efficient conversion of alcohols .
Temporal Effects in Laboratory Settings
Its stability and excellent reactivity make it a valuable tool in various chemical reactions and organic synthesis processes .
Dosage Effects in Animal Models
While less toxic than PFOS, Nonafluorobutanesulfonyl fluoride still poses neurotoxic risks and necessitates careful handling and disposal to mitigate potential harm
Metabolic Pathways
Its ability to release fluoride anions during reactions suggests potential interactions with various enzymes and cofactors .
Transport and Distribution
Its reactivity suggests potential interactions with various transporters or binding proteins .
Subcellular Localization
Its reactivity and ability to release fluoride anions suggest potential targeting signals or post-translational modifications .
Vorbereitungsmethoden
Nonafluorobutanesulfonyl fluoride is primarily prepared by the electrochemical fluorination of sulfolane . This method involves the replacement of hydrogen atoms in sulfolane with fluorine atoms, resulting in the formation of nonafluorobutanesulfonyl fluoride. Another method involves the fluorine replacement reaction on butylsulfonyl chloride, followed by a reaction with anhydrous hydrogen fluoride under nitrogen conditions .
Analyse Chemischer Reaktionen
Nonafluorobutanesulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. It reacts with nucleophiles such as amines, phenoxides, and enolates to form sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively . It is also used as a sulfonylation reagent in organic synthesis, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents . The compound is stable in water at pH<12 but can be hydrolyzed by barium hydroxide to form perfluorobutanesulfonic acid and barium sulfate .
Vergleich Mit ähnlichen Verbindungen
Nonafluorobutanesulfonyl fluoride is often compared with other perfluoroalkylsulfonylating agents such as trifluoromethanesulfonic anhydride (triflic anhydride). While both compounds are used as sulfonylating agents, nonafluorobutanesulfonyl fluoride offers advantages in terms of lower cost and greater stability . Similar compounds include:
Trifluoromethanesulfonic anhydride: Used in similar sulfonylation reactions but is more prone to hydrolysis.
Perfluorooctanesulfonic acid (PFOS): Another perfluoroalkylsulfonylating agent, but with higher toxicity and environmental persistence.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQYZLEHLTPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2F, C4F10O2S | |
| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861913 | |
| Record name | Perfluorobutanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-72-4 | |
| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-1-butanesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutanesulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluoro-1-butanesulfonyl fluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC4FPA9BCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)

![1-Oxaspiro[3.5]nonan-2-one, 3-methylene-](/img/structure/B146025.png)



![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)

![4-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]butan-1-amine](/img/structure/B146040.png)




